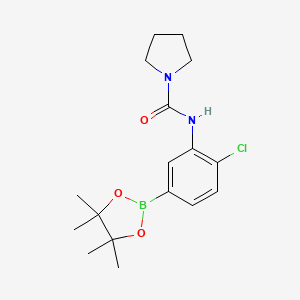

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

Description

N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide (CAS: 2246877-79-0) is a boronic ester-containing compound with the molecular formula C₁₇H₂₄BClN₂O₃ and a molecular weight of 350.6 g/mol . Its structure features a pyrrolidine carboxamide group attached to a chlorophenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is typically used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role in facilitating carbon-carbon bond formation. It is produced by Combi-Blocks Inc. with a purity of 98% and requires refrigeration for storage .

Properties

IUPAC Name |

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BClN2O3/c1-16(2)17(3,4)24-18(23-16)12-7-8-13(19)14(11-12)20-15(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGMWKLKLHSFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H21BClO3

- Molecular Weight : 342.84 g/mol

The structure consists of a pyrrolidine ring attached to a chlorinated phenyl group and a boron-containing moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing boron have been shown to inhibit cancer cell growth effectively. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 22.4 | Cell cycle arrest |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit α-glucosidase and maltase activities, which are crucial in carbohydrate metabolism.

Table 2: Enzyme Inhibition Data

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Kinases : Similar compounds have been found to inhibit kinase activity, which is vital for cell signaling and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Disruption of Metabolic Pathways : By inhibiting key enzymes in carbohydrate metabolism, it can alter energy production in cancer cells.

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological efficacy. For example:

- A study demonstrated that modifications on the boron moiety significantly increased anticancer potency against multiple cell lines.

- Another investigation highlighted the compound's ability to inhibit tumor growth in vivo models while exhibiting low toxicity levels in normal tissues.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential role in drug development. Its structural features suggest that it may interact with biological targets effectively. Research has focused on its application as an arginase inhibitor , which is significant in the context of cancer therapy and other diseases where arginine metabolism plays a crucial role. Arginase inhibitors can modulate the immune response and have been linked to enhanced anti-tumor activity .

2. Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The presence of the dioxaborolane moiety is particularly noteworthy as boron-containing compounds have shown promise in targeting cancer cells selectively .

Materials Science

1. Polymer Chemistry

The compound's boron-containing group allows for its use in polymer chemistry. It can serve as a building block for the synthesis of advanced materials with tailored properties. The incorporation of boron into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

2. Sensor Development

Due to its unique chemical structure, this compound may also find applications in the development of sensors. Boron-containing compounds are known for their ability to form complexes with various analytes, which can be utilized for detecting specific ions or molecules in environmental monitoring and biomedical applications .

Organic Synthesis

1. Reagent in Coupling Reactions

In synthetic organic chemistry, N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide can act as a reagent in coupling reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex organic molecules . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

2. Functionalization of Aromatic Compounds

The compound can also be employed for the functionalization of aromatic systems through electrophilic aromatic substitution reactions. This application is crucial in modifying existing compounds to enhance their biological activity or alter their physical properties .

Case Studies

Comparison with Similar Compounds

Key Observations :

- The target compound’s chlorophenyl-pyrrolidine carboxamide framework distinguishes it from pyridine- or pyrazolo-pyridine-based analogues (e.g., ), which may exhibit different electronic properties and binding affinities in medicinal chemistry applications.

- The dioxaborolane group is a common feature, enabling cross-coupling utility, but substituents on the aromatic ring (e.g., chloro vs. pyridine nitrogen) influence reactivity and solubility .

Pyrrolidine Carboxamide Derivatives with Therapeutic Potential

Key Observations :

- Unlike the target compound, these derivatives incorporate heterocyclic cores (e.g., pyrazolo-pyrimidine in or thiophene in ) that enhance interactions with biological targets like kinases or ion channels.

- The target compound lacks the hydroxyl or oxo groups seen in these therapeutic agents, limiting its direct use in drug development but highlighting its utility as a synthetic intermediate .

Structural Analogues with Modified Aromatic Systems

Key Observations :

- The chlorophenyl group in the target compound contrasts with the fluorophenyl or unsubstituted phenyl groups in analogues like , which may alter steric hindrance and electronic effects in catalytic reactions.

Preparation Methods

Lithium-Halogen Exchange and Boronation

A key step involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to the phenyl ring. Starting with 5-bromo-2-chloroaniline , the bromide is converted to the boronic ester via lithium-halogen exchange:

-

Protection of Aniline : The amine group is protected as an acetanilide using acetic anhydride to prevent side reactions during lithiation.

-

Lithiation : Treatment with n-butyllithium (−78°C, THF/hexane) generates a lithium intermediate.

-

Boronation : Quenching with triisopropyl borate forms a boronic acid, which is stabilized as the pinacol ester (yield: 51–63%).

5-Bromo-2-chloropyrimidine (10 mmol) and triisopropyl borate (12 mmol) in toluene/THF were treated with n-BuLi (1.58 M, 7.6 mL) at −78°C. After workup, pinacol (3.81 mmol) and MgSO₄ yielded the boronic ester (quantitative).

Palladium-Catalyzed Miyaura Borylation

Alternative methods employ Pd-catalyzed cross-coupling with bis(pinacolato)diboron:

-

Substrate : 5-Bromo-2-chloroaniline.

-

Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂.

-

Base : KOAc or Et₃N.

-

Solvent : Dioxane or THF (80–100°C, 12–24 h).

This method avoids cryogenic conditions but requires careful handling of palladium residues.

Amide Bond Formation

Acylation of the Aromatic Amine

After deprotection of the aniline (e.g., HCl hydrolysis), the free amine reacts with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions:

-

Reagents : Pyrrolidine-1-carbonyl chloride (1.2 equiv), NaOH (aq), dichloromethane.

-

Conditions : 0°C to room temperature, 2–4 h (yield: 70–90%).

2-Chloro-5-(pinacolboron)aniline (3.63 mmol) and pyrrolidine-1-carbonyl chloride (4.36 mmol) in DCM with Et₃N (5.45 mmol) yielded the carboxamide (92%).

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling (e.g., EDCI/HOBt) is employed:

-

Activation : Pyrrolidine-1-carboxylic acid is activated with EDCI/HOBt in DMF.

-

Coupling : Reaction with the deprotected aniline (room temperature, 12 h).

This method minimizes racemization and side reactions.

Optimization and Challenges

Yield Improvements

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (MeOH/H₂O) enhances purity.

-

Catalyst Screening : Pd(OAc)₂ with XPhos ligand improved Miyaura borylation yields to 85% in some cases.

Alternative Routes

C-H Borylation

Recent advances in iridium-catalyzed C-H borylation allow direct functionalization of chloroarenes, bypassing halogenated intermediates. However, regioselectivity remains a challenge for meta-substituted substrates.

Solid-Phase Synthesis

Immobilized boronates on resin enable iterative coupling, though scalability is limited.

Analytical Characterization

-

NMR : ¹H NMR (DMSO-d₆) δ 8.59 (s, 1H, B–O), 7.74–7.83 (m, 2H, Ar–H), 3.66–3.53 (m, 4H, pyrrolidine).

Industrial-Scale Considerations

-

Cost-Efficiency : Miyaura borylation is preferred for large-scale synthesis due to lower catalyst costs vs. cryogenic lithiation.

-

Safety : Boronic esters are moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

Environmental and Regulatory Aspects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The compound is typically synthesized via meta-selective C−H borylation of aryl amides using palladium catalysts and anionic ligands. Key steps include:

- Substrate preparation : Starting with a chloro-substituted phenylpyrrolidine-carboxamide derivative.

- Borylation : Employing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) under inert conditions with Pd(OAc)₂ and ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to achieve regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the boronate ester product .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the pyrrolidine ring, boronate ester, and chloro-substituted phenyl group. For example, the ¹³C NMR spectrum (CDCl₃) shows distinct peaks for the dioxaborolane (δ ~25–30 ppm) and aromatic carbons (δ ~120–140 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₇H₂₃BClN₂O₃: 349.15 g/mol).

- Infrared Spectroscopy (IR) : Confirmation of carboxamide (C=O stretch ~1650 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Degradation : Monitor for color changes or precipitation over time, as boronate esters degrade under prolonged moisture exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the borylation step?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example:

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Pd(OAc)₂ (mol%) | 2% | 5% | 3–4% |

| Temperature (°C) | 80 | 100 | 90–95 |

| Solvent | Toluene | DMF | THF |

- Statistical Analysis : ANOVA to identify significant factors affecting yield .

- Ligand Screening : Test bulky ligands (e.g., dtbpy vs. SPhos) to enhance meta-selectivity and reduce side reactions .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in Suzuki-Miyaura couplings.

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model boronate ester activation pathways .

- Machine Learning : Train models on existing borylation datasets to predict optimal substrates and conditions .

Q. How can contradictory data (e.g., variable yields under similar conditions) be systematically addressed?

- Methodological Answer :

- Troubleshooting Workflow :

Reproducibility Check : Confirm reagent purity (e.g., Pd catalyst activity).

Moisture Control : Ensure anhydrous conditions via 3Å molecular sieves in solvent.

Catalyst Deactivation : Test for ligand oxidation by adding reducing agents (e.g., BHT).

Byproduct Analysis : Use LC-MS to identify intermediates (e.g., protodeboronation products) .

- Case Study : A 20% yield drop was traced to trace water in THF, resolved by redistilling solvent .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Transfer : Exothermic borylation requires controlled heating (e.g., jacketed reactors).

- Mixing Efficiency : Use high-shear mixers to ensure uniform Pd catalyst dispersion.

- Purification : Replace column chromatography with crystallization (e.g., hexane/ethyl acetate) for cost-effective scaling .

Data-Driven Research Questions

Q. What role does the chloro substituent play in directing the borylation reaction?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group meta-directs boronylation by polarizing the aromatic ring.

- Steric Effects : Substituent positioning minimizes steric clash with the Pd catalyst, favoring meta-selectivity.

- Comparative Studies : Replace Cl with F or Br to assess electronic vs. steric contributions .

Q. How does the pyrrolidine-carboxamide moiety influence the compound’s stability in aqueous media?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation via HPLC under pH 5–9 buffers.

| pH | Half-Life (h) |

|---|---|

| 5 | >48 |

| 7 | 24 |

| 9 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.